6′-Methoxy-2′-acetonaphthone (6-methoxy-2-naphthylacetic acid ) is metabolite of nabumetone, a phototoxic nonsteroidal antiinflammatory drug.
6′-Methoxy-2′-acetonaphthone is suitable for use in the synthesis of 6-methoxy-2-naphthylacetic acid. It may be used in the preparation of fluorogenic aldol sensors.
2-Acetyl-6-methoxynaphthalene
CAS No.: 3900-45-6
Cat. No.: VC20824099
Molecular Formula: C13H12O2
Molecular Weight: 200.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 3900-45-6 |
---|---|
Molecular Formula | C13H12O2 |
Molecular Weight | 200.23 g/mol |
IUPAC Name | 1-(6-methoxynaphthalen-2-yl)ethanone |
Standard InChI | InChI=1S/C13H12O2/c1-9(14)10-3-4-12-8-13(15-2)6-5-11(12)7-10/h3-8H,1-2H3 |
Standard InChI Key | GGWCZBGAIGGTDA-UHFFFAOYSA-N |
SMILES | CC(=O)C1=CC2=C(C=C1)C=C(C=C2)OC |
Canonical SMILES | CC(=O)C1=CC2=C(C=C1)C=C(C=C2)OC |
Appearance | Powder |
Introduction
Identifier Type | Value |
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CAS Number | 3900-45-6 |
Molecular Formula | C₁₃H₁₂O₂ |
IUPAC Name | 1-(6-methoxynaphthalen-2-yl)ethanone |
Linear Formula | CH₃OC₁₀H₆COCH₃ |
InChI Key | GGWCZBGAIGGTDA-UHFFFAOYSA-N |
SMILES | CC(=O)C1=CC2=C(C=C1)C=C(C=C2)OC |
This compound is recognized by several synonyms in scientific literature and commercial contexts, including 6-methoxy-2-acetylnaphthalene, 1-(6-methoxynaphthalen-2-yl)ethanone, and 6'-methoxy-2'-acetonaphthone .
Physical and Chemical Properties
2-Acetyl-6-methoxynaphthalene exhibits distinct physical and chemical properties that define its behavior in various applications and synthesis processes. Understanding these properties is crucial for proper handling and utilization in research and industrial settings.
Physical Properties
The compound presents as a beige to yellow powder at room temperature with the following measurable physical characteristics:
Property | Value |
---|---|
Molecular Weight | 200.23-200.24 g/mol |
Physical Form | Powder |
Color | Beige to Yellow |
Melting Point | 107-109 °C |
Boiling Point | 343.4±15.0 °C at 760 mmHg |
Density | 1.1±0.1 g/cm³ |
Flash Point | 158.9±13.9 °C |
Solubility in Water | Insoluble |
Exact Mass | 200.083725 |
PSA | 26.30000 |
LogP | 2.81 |
Vapour Pressure | 0.0±0.8 mmHg at 25°C |
These physical properties influence how the compound behaves during synthesis, purification, and application processes .
Chemical Reactivity
The chemical reactivity of 2-Acetyl-6-methoxynaphthalene is primarily dictated by its functional groups. The acetyl group can participate in various reactions including reduction, oxidation, and condensation reactions. The methoxy group provides sites for potential demethylation or other transformations. These reactive sites make the compound versatile in organic synthesis, particularly in pharmaceutical applications .
The compound's stability under normal conditions makes it suitable for storage and handling in laboratory settings, though precautions should be taken regarding its potential irritant properties .
Synthesis Methods
Several methods have been developed for the synthesis of 2-Acetyl-6-methoxynaphthalene, ranging from traditional approaches to more recent catalytic methods that offer improved efficiency and selectivity.
Traditional Synthesis Approach
The most common synthesis route involves the Friedel-Crafts acylation of 2-methoxynaphthalene using acetic anhydride. A typical procedure as outlined in research literature includes:
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Combining 2-methoxynaphthalene with LiClO₄ in nitromethane (MeNO₂)
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Adding a catalyst such as Al(OTf)₃ (5 mol%)
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Introducing acetic anhydride slowly at controlled temperature (typically 50°C)
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Maintaining the reaction for 3-4 hours
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Purification through extraction, filtration, and recrystallization
This process typically yields around 75-83% of the desired product under optimized conditions .
Advanced Catalytic Methods
Recent research has focused on developing more efficient catalytic systems. Notably, mesoporous SO₄²⁻/Al-MCM-41 molecular sieves have shown promising results as heterogeneous catalysts. The synthesis using this catalyst involves:
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Reaction of 2-methoxynaphthalene with acetic anhydride
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Using 1,2-dichloroethane as a solvent
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Employing SO₄²⁻/Al-MCM-41 as the catalyst
This method offers several advantages over traditional approaches:
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Higher conversion of 2-methoxynaphthalene
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Improved selectivity for 2-acetyl-6-methoxynaphthalene
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Catalyst recyclability
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Reduced environmental impact through heterogeneous catalysis
The superior performance is attributed to the higher number of Lewis acid sites in the SO₄²⁻/Al-MCM-41 catalyst compared to other catalysts such as 0.8 N sulfuric acid, amorphous silica-alumina, H-β, USY, and H-ZSM-5 zeolites .
Applications
2-Acetyl-6-methoxynaphthalene has found diverse applications across multiple industries due to its unique properties and reactivity.
Pharmaceutical Applications
The compound serves as a key intermediate in the synthesis of naproxen, a widely used non-steroidal anti-inflammatory drug (NSAID). The synthetic pathway typically involves:
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Acetylation of 2-methoxynaphthalene to form 2-acetyl-6-methoxynaphthalene
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Conversion to the corresponding nitrile using tosylmethyl isocyanide (TosMIC)
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Hydrolysis to form naproxen
This pharmaceutical application highlights the compound's importance in medicinal chemistry and drug development .
Fragrance and Perfume Industry
2-Acetyl-6-methoxynaphthalene is valued in the fragrance industry for its musk-like odor profile. It serves as an important component in:
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High-end perfume formulations
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Scented personal care products
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Specialty fragrances requiring musky notes
The growing global demand for quality fragrance chemicals has increased interest in this compound, creating market opportunities for manufacturers .
Research Applications
As a biochemical reagent, 2-Acetyl-6-methoxynaphthalene is used in various research applications:
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As a starting material for synthesis of other compounds
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In structure-activity relationship studies
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As a reference standard in analytical chemistry
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For biological materials research
These research applications continue to expand as new properties and potential uses are discovered .
Hazard Type | Classification |
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GHS Signal Word | Warning |
Skin Effect | Causes skin irritation |
Eye Effect | Causes serious eye irritation |
Respiratory Effect | May cause respiratory irritation |
Proper personal protective equipment (PPE) should be used when handling this compound, including gloves, eye protection, and adequate ventilation to minimize exposure risks .
Research Developments
Catalytic Innovations
Recent research has focused on developing more efficient and environmentally friendly synthesis methods. The use of mesoporous SO₄²⁻/Al-MCM-41 represents a significant advancement in the catalytic synthesis of 2-Acetyl-6-methoxynaphthalene.
Key findings from this research include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume